

# Boc-L-Phe(4-NH-Poc)-OH CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-L-Phe(4-NH-Poc)-OH*

Cat. No.: *B6288529*

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## Technical Guide: Boc-L-Phe(4-NH-Poc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Boc-L-Phe(4-NH-Poc)-OH**, a key building block in modern peptide chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.

## Core Compound Data

**Boc-L-Phe(4-NH-Poc)-OH** is a derivative of the amino acid L-phenylalanine. It is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and functionalized at the para-position of the phenyl ring with a propargyloxycarbonyl (Poc) group. The Poc group provides a terminal alkyne, making this compound a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Boc-L-Phe(4-NH-Poc)-OH**

Property	Value
CAS Number	2576508-03-5
Molecular Formula	C <sub>18</sub> H <sub>22</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	362.38 g/mol
Synonyms	N-alpha-t-Butyloxycarbonyl-4-(propargyloxycarbonyl)amino-L-phenylalanine
Primary Application	Orthogonally protected building block for peptide synthesis and bioconjugation via click chemistry. <a href="#">[1]</a>

## Experimental Protocols

### Synthesis of Boc-L-Phe(4-NH-Poc)-OH

The synthesis of **Boc-L-Phe(4-NH-Poc)-OH** is achieved through the reaction of Boc-4-amino-L-phenylalanine with propargyl chloroformate. This procedure introduces the alkyne-containing Poc group onto the side chain of the amino acid.

Materials:

- Boc-4-amino-L-phenylalanine
- Propargyl chloroformate
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- 1M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

- Dissolution: Dissolve Boc-4-amino-L-phenylalanine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to the solution and stir for 10-15 minutes.
- Acylation: Slowly add propargyl chloroformate (1.05 equivalents) to the reaction mixture. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Boc-L-Phe(4-NH-Poc)-OH**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

## Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

**Boc-L-Phe(4-NH-Poc)-OH** can be incorporated into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Cycle for incorporating **Boc-L-Phe(4-NH-Poc)-OH**:

- Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) loaded with the first amino acid of the sequence.
- Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid/peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
- Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine base like DIPEA in DCM.
- Coupling:
  - Activate the carboxylic acid of **Boc-L-Phe(4-NH-Poc)-OH** (2-4 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).
  - Add the activated amino acid solution to the resin-bound peptide.
  - Agitate the mixture for 1-2 hours to ensure complete coupling.
- Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

- Repeat: Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids in the desired sequence.

## Post-Synthesis Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the peptide containing the **Boc-L-Phe(4-NH-Poc)-OH** residue is synthesized, the terminal alkyne of the Poc group can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC.

General Protocol for On-Resin CuAAC:

Materials:

- Resin-bound peptide containing the alkyne functionality.
- Azide-functionalized molecule of interest.
- Copper(I) source (e.g., Copper(I) iodide - CuI, or generated in situ from Copper(II) sulfate - CuSO<sub>4</sub> and a reducing agent).
- Reducing agent (e.g., Sodium ascorbate).
- Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA) to stabilize the Cu(I) and improve reaction efficiency.
- Solvent system (e.g., a mixture of DMF, water, and t-butanol).

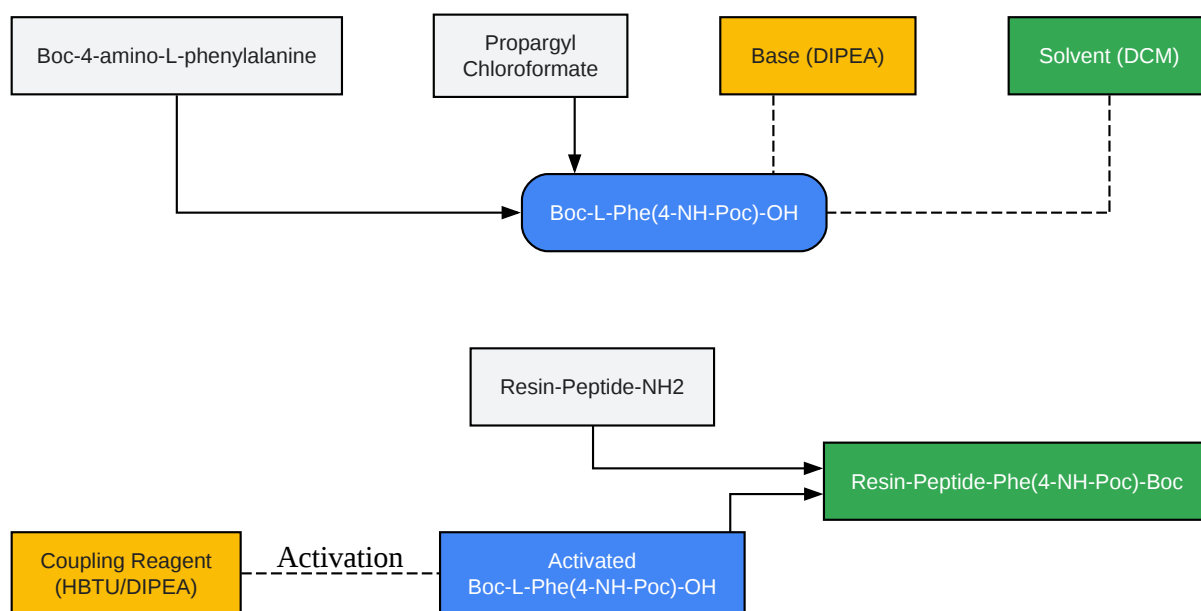
Procedure:

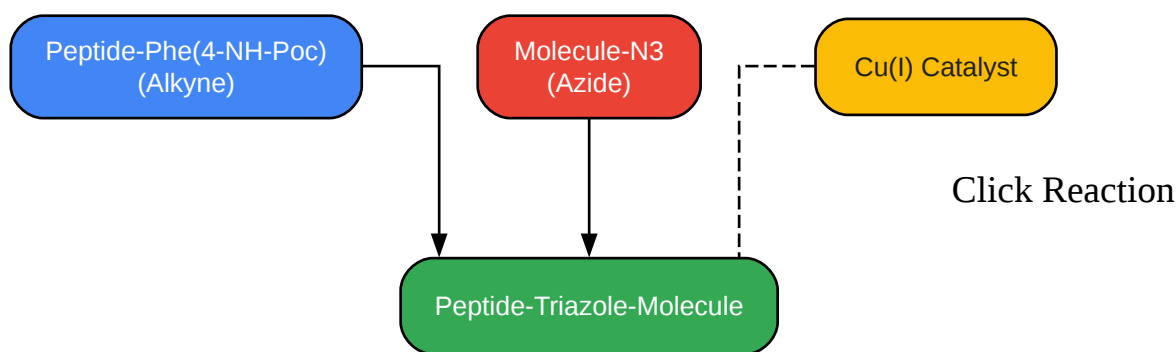
- Swelling: Swell the peptide-resin in a suitable solvent like DMF.
- Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. For a typical reaction, dissolve the azide-containing molecule (5-10 equivalents), sodium ascorbate (10 equivalents), and CuSO<sub>4</sub> (1-2 equivalents) in the solvent mixture.
- Reaction: Add the click chemistry cocktail to the swollen peptide-resin.

- Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.
- Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, water, and DCM to remove copper salts and excess reagents.
- Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cleavage cocktail).
- Purification: Purify the final conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving **Boc-L-Phe(4-NH-Poc)-OH**.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Boc-L-Phe(4-NH-Poc)-OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6288529#boc-l-phe-4-nh-poc-oh-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b6288529#boc-l-phe-4-nh-poc-oh-cas-number-and-molecular-weight)

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